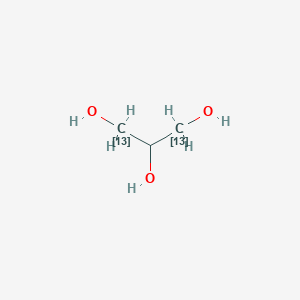

Glycerol-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,3-13C2)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C([13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481900 | |

| Record name | Glycerol-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102088-01-7 | |

| Record name | Glycerol-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycerol-13C2: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Glycerol-13C2, a stable isotope-labeled compound crucial for metabolic research. This document details its applications in studying key metabolic pathways, offers in-depth experimental protocols for its use, and presents visual representations of relevant biological processes and workflows.

Core Physical and Chemical Properties

This compound, with the chemical formula C¹³C₂H₈O₃, is a form of glycerol where two of the three carbon atoms are the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tracer for metabolic studies, allowing researchers to follow the fate of glycerol through various biochemical pathways without the use of radioactive materials. Its physical and chemical properties are largely similar to unlabeled glycerol, with minor differences due to the increased mass of the ¹³C isotopes.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various scientific suppliers and databases.

| Property | Value | References |

| Molecular Weight | 94.08 g/mol | [1][2][3] |

| Chemical Formula | (HO¹³CH₂)₂CHOH | [1][2] |

| CAS Number | 102088-01-7 | [1][2] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][4] |

| Chemical Purity | ≥98% | [2] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.288 g/mL at 25°C | [1][4][6] |

| Melting Point | 20°C (lit.) | [1][4][6] |

| Boiling Point | 182°C (lit.) | [1][4][6] |

| Refractive Index | n20/D 1.474 (lit.) | [1][4][6] |

| Flash Point | 160°C (closed cup) | [4] |

| Storage Temperature | Room temperature, away from light and moisture | [2] |

Applications in Metabolic Research

This compound is a cornerstone in the field of metabolic research, primarily utilized as a tracer to quantify the dynamics of glycerol and related metabolic pathways in vivo.[7] Its non-radioactive nature makes it safe for use in human studies. Key applications include:

-

Measuring Lipolysis: By tracking the dilution of infused this compound in the bloodstream, researchers can calculate the rate of appearance of endogenous glycerol, which is a direct indicator of whole-body lipolysis (the breakdown of triglycerides).

-

Quantifying Gluconeogenesis: Glycerol is a major substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. By measuring the incorporation of ¹³C from this compound into glucose, scientists can determine the rate of gluconeogenesis from glycerol.

-

Investigating Fatty Acid Metabolism: In conjunction with labeled fatty acid tracers, this compound can be used to study the re-esterification of fatty acids back into triglycerides, providing a more complete picture of fatty acid flux.

-

Biomolecular NMR: Its specific labeling pattern is advantageous in nuclear magnetic resonance (NMR) studies of proteins and other biomolecules, helping to resolve complex spectra and determine molecular structures.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are synthesized from established practices in metabolic research.

In Vivo Measurement of Glycerol Turnover and Lipolysis

This protocol outlines the use of this compound to determine the rate of appearance (Ra) of glycerol in plasma, a measure of lipolysis.

3.1.1. Materials

-

This compound (sterile, pyrogen-free solution)

-

Saline solution (0.9% NaCl, sterile)

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Materials for plasma extraction and derivatization (see section 3.2)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

3.1.2. Protocol

-

Subject Preparation: The study is typically performed in human subjects after an overnight fast to reach a metabolic steady state.

-

Tracer Preparation: Prepare a sterile infusion solution of this compound in saline at a known concentration.

-

Catheter Placement: Insert a catheter into a vein (e.g., antecubital vein) for tracer infusion and another catheter into a contralateral vein for blood sampling.

-

Priming Dose (Optional but Recommended): To reach isotopic steady-state more quickly, a priming dose of this compound can be administered as a bolus injection. A common priming dose is equivalent to 15 times the infusion rate.

-

Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of this compound at a constant rate. A typical infusion rate is between 0.05 and 0.10 μmol per kg of body weight per minute.

-

Blood Sampling: Collect blood samples at baseline (before tracer infusion) and at regular intervals during the infusion (e.g., every 10-15 minutes) for the last 30 minutes of a 90-120 minute infusion period to ensure isotopic steady state has been achieved.

-

Sample Processing: Immediately place blood samples on ice, then centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

GC-MS Analysis: Determine the isotopic enrichment of this compound in plasma using GC-MS (see protocol 3.2).

-

Calculation of Glycerol Rate of Appearance (Ra): Calculate the rate of appearance of glycerol using the following steady-state equation:

Ra (μmol/kg/min) = [ (Ei / Ep) - 1 ] * I

Where:

-

Ei is the isotopic enrichment of the infusate (in atom percent excess).

-

Ep is the isotopic enrichment of glycerol in plasma at steady state (in atom percent excess).

-

I is the infusion rate of the tracer (in μmol/kg/min).

-

Sample Preparation and GC-MS Analysis of this compound in Plasma

This protocol describes the extraction, derivatization, and analysis of glycerol from plasma to determine its isotopic enrichment.

3.2.1. Materials

-

Plasma samples

-

Internal standard (e.g., a different isotopologue of glycerol)

-

Organic solvent for protein precipitation (e.g., acetonitrile)

-

Derivatization agent (e.g., acetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Pyridine

-

GC-MS system with a suitable column (e.g., Innowax MS)

3.2.2. Protocol

-

Protein Precipitation: To a known volume of plasma (e.g., 100-200 µL), add a known amount of internal standard. Precipitate proteins by adding a cold organic solvent like acetonitrile. Vortex and then centrifuge to pellet the proteins.

-

Extraction: Transfer the supernatant containing the glycerol to a clean tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Reconstitute the dried extract in a derivatization reagent. For example, to form glycerol triacetate, add acetic anhydride and pyridine and incubate at an elevated temperature (e.g., 60°C). This step improves the volatility and chromatographic properties of glycerol for GC-MS analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the derivatized glycerol from other components in the sample. The mass spectrometer then detects the derivatized glycerol and its ¹³C-labeled counterpart.

-

Data Analysis: By monitoring the ion currents corresponding to the molecular ions of the unlabeled and ¹³C-labeled glycerol derivatives, the isotopic enrichment (the ratio of labeled to unlabeled glycerol) in the plasma sample can be accurately determined.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound in metabolic research.

Experimental Workflow for a Metabolic Tracer Study

References

- 1. metsol.com [metsol.com]

- 2. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Glycerol-1,3-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Glycerol-1,3-¹³C₂, a crucial isotopically labeled compound in metabolic research and drug development. This document details a feasible synthetic pathway, outlines rigorous analytical methods for quality control, and presents data in a clear, accessible format.

Introduction

Glycerol-1,3-¹³C₂ is a stable isotope-labeled form of glycerol, where the carbon atoms at the C1 and C3 positions are replaced with the ¹³C isotope. This specific labeling pattern makes it an invaluable tracer for studying metabolic pathways, particularly glycolysis, gluconeogenesis, and lipid metabolism. Its use in conjunction with analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) allows for the precise tracking of metabolic fluxes and the elucidation of biochemical mechanisms. The synthesis of high-purity Glycerol-1,3-¹³C₂ is therefore of significant interest to the scientific community.

Synthesis of Glycerol-1,3-¹³C₂

A robust and efficient synthesis of Glycerol-1,3-¹³C₂ is paramount to ensure high isotopic enrichment and chemical purity. While various methods for the synthesis of unlabeled and other isotopically labeled glycerol exist, this guide outlines a plausible and efficient chemical synthesis route starting from a commercially available labeled precursor, 1,3-¹³C₂-acetone.

2.1. Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

-

Bromination of 1,3-¹³C₂-acetone: The synthesis commences with the bromination of 1,3-¹³C₂-acetone to yield 1,3-dibromo-1,3-¹³C₂-acetone.

-

Reduction to 1,3-dibromo-1,3-¹³C₂-propan-2-ol: The resulting dibromoketone is then selectively reduced to the corresponding secondary alcohol.

-

Hydrolysis to Glycerol-1,3-¹³C₂: Finally, the dibromo alcohol undergoes hydrolysis to replace the bromine atoms with hydroxyl groups, yielding the target molecule, Glycerol-1,3-¹³C₂.

2.2. Experimental Protocol

Step 1: Synthesis of 1,3-dibromo-1,3-¹³C₂-acetone

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve 1,3-¹³C₂-acetone (1 equivalent) in glacial acetic acid.

-

From the dropping funnel, add bromine (2 equivalents) dropwise to the solution while stirring at room temperature. The reaction is exothermic and the addition should be controlled to maintain the temperature below 40°C.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours until the red color of bromine disappears.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude 1,3-dibromo-1,3-¹³C₂-acetone, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 1,3-dibromo-1,3-¹³C₂-propan-2-ol

-

Dissolve the dried 1,3-dibromo-1,3-¹³C₂-acetone (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0-5°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition, continue stirring at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 1,3-dibromo-1,3-¹³C₂-propan-2-ol.

Step 3: Synthesis of Glycerol-1,3-¹³C₂

-

To a solution of sodium hydroxide (2.2 equivalents) in water, add the crude 1,3-dibromo-1,3-¹³C₂-propan-2-ol (1 equivalent).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Evaporate the water under reduced pressure to obtain a solid residue.

-

Extract the crude Glycerol-1,3-¹³C₂ from the residue with hot ethanol.

-

Filter the hot solution to remove inorganic salts.

-

Cool the filtrate to induce crystallization of Glycerol-1,3-¹³C₂.

-

Purify the product by recrystallization from ethanol or by column chromatography on silica gel.

2.3. Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Glycerol-1,3-¹³C₂.

| Step | Reactant | Product | Theoretical Yield | Expected Yield (%) | Purity (%) |

| 1. Bromination | 1,3-¹³C₂-acetone | 1,3-dibromo-1,3-¹³C₂-acetone | Stoichiometric | 85-90 | >95 |

| 2. Reduction | 1,3-dibromo-1,3-¹³C₂-acetone | 1,3-dibromo-1,3-¹³C₂-propan-2-ol | Stoichiometric | 90-95 | >97 |

| 3. Hydrolysis | 1,3-dibromo-1,3-¹³C₂-propan-2-ol | Glycerol-1,3-¹³C₂ | Stoichiometric | 70-80 | >98 |

Isotopic Purity Analysis

The determination of isotopic purity is critical to validate the successful synthesis and to ensure the reliability of its use in tracer studies. The primary techniques for this analysis are ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. ¹³C NMR Spectroscopy

¹³C NMR is a powerful non-destructive technique that provides direct information about the position and abundance of ¹³C isotopes within a molecule.

3.1.1. Experimental Protocol

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized Glycerol-1,3-¹³C₂ in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard (e.g., 1,4-dioxane) for quantitative analysis if required.

-

Instrumentation: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 125 MHz for ¹³C).

-

Acquisition Parameters:

-

Use a pulse program with proton decoupling (e.g., zgpg30).

-

Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the carbon nuclei to ensure quantitative signal intensities.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum with an appropriate line broadening factor.

-

Integrate the signals corresponding to the C1/C3 and C2 positions.

-

The isotopic enrichment at the C1 and C3 positions can be calculated by comparing the integral of the C1/C3 signal to the integral of the C2 signal (which should be at natural abundance). The presence of any unlabeled glycerol can also be quantified.

-

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining the isotopic enrichment of volatile compounds. For a non-volatile compound like glycerol, derivatization is necessary.

3.2.1. Experimental Protocol

-

Derivatization: Convert the hydroxyl groups of Glycerol-1,3-¹³C₂ into more volatile derivatives. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or tert-butyldimethylsilylation (tBDMS). Another option is acylation to form heptafluorobutyryl (HFB) esters.

-

To a dried sample of Glycerol-1,3-¹³C₂, add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

-

Instrumentation: Analyze the derivatized sample on a GC-MS system.

-

GC Parameters:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized glycerol.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Acquisition Mode: Full scan to identify the molecular ion and fragmentation pattern, and Selected Ion Monitoring (SIM) for accurate quantification of different isotopologues.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized Glycerol-1,3-¹³C₂.

-

Analyze the mass spectrum to determine the relative abundances of the molecular ion (M) and its isotopologues (M+1, M+2, etc.). The isotopic purity is calculated from the ratio of the M+2 peak (from the two ¹³C atoms) to the sum of all isotopologue peaks, correcting for the natural abundance of other isotopes.

-

3.3. Isotopic Purity Data

The following table summarizes the expected isotopic purity data for the synthesized Glycerol-1,3-¹³C₂.

| Analytical Technique | Parameter Measured | Expected Value |

| ¹³C NMR | Isotopic Enrichment at C1/C3 | > 99 atom % ¹³C |

| GC-MS | Isotopic Purity (M+2) | > 98% |

| Chemical Purity | > 98% |

Visualizations

4.1. Synthesis Workflow

Caption: Synthetic pathway for Glycerol-1,3-¹³C₂.

4.2. Analytical Workflow

Caption: Analytical workflow for purity assessment.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic purity analysis of Glycerol-1,3-¹³C₂. The outlined synthetic route offers a practical approach for producing this valuable isotopic tracer with high purity. The described analytical protocols using ¹³C NMR and GC-MS are essential for ensuring the quality and reliability of the final product, which is critical for its application in metabolic research and drug development. Adherence to these detailed methodologies will enable researchers to confidently utilize Glycerol-1,3-¹³C₂ in their studies.

An In-depth Technical Guide to Stable Isotope Tracing with Glycerol-1,2-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular metabolism that goes beyond static metabolite concentrations. By introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C), into a biological system, researchers can track the metabolic fate of these molecules and quantify the flux through various metabolic pathways. This technical guide focuses on the application of Glycerol-1,2-¹³C2, a specific isotopologue of glycerol, for tracing central carbon metabolism.

Glycerol is a key metabolic intermediate that connects lipid and carbohydrate metabolism. It serves as a backbone for the synthesis of triglycerides and phospholipids and can also enter glycolysis and gluconeogenesis.[1] By using Glycerol-1,2-¹³C2, where the first and second carbon atoms are labeled with ¹³C, researchers can gain specific insights into the contributions of glycerol to various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and lipid synthesis.

This guide provides an in-depth overview of the principles, experimental protocols, data analysis, and applications of Glycerol-1,2-¹³C2 tracing for an audience of researchers, scientists, and drug development professionals.

Core Principles of Glycerol-1,2-¹³C2 Tracing

The fundamental principle of stable isotope tracing is to introduce a ¹³C-labeled substrate into a biological system and monitor the incorporation of the ¹³C label into downstream metabolites. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to detect and quantify the mass isotopologues of these metabolites.[2] The distribution of these isotopologues provides information about the relative activity of different metabolic pathways.

When Glycerol-1,2-¹³C2 is introduced to cells, it is first phosphorylated to glycerol-3-phosphate. This molecule can then be converted to dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. The ¹³C labels on carbons 1 and 2 of glycerol will be transferred to the corresponding carbons in DHAP. As DHAP and its isomer, glyceraldehyde-3-phosphate (GAP), proceed through glycolysis, the ¹³C labels are incorporated into pyruvate and subsequently into the TCA cycle intermediates and other branching pathways.

The specific labeling pattern of Glycerol-1,2-¹³C2 allows for the deconvolution of complex metabolic pathways. For instance, by tracking the M+2 labeled intermediates (metabolites with a mass increase of 2 due to the two ¹³C atoms), one can trace the direct contribution of the glycerol backbone to various metabolic pools.

Key Metabolic Pathways Traced by Glycerol-1,2-¹³C2

The metabolic fate of Glycerol-1,2-¹³C2 can be tracked through several key pathways:

-

Glycolysis and Gluconeogenesis: Glycerol enters glycolysis at the level of DHAP. The ¹³C labels can then be traced down to pyruvate and lactate or upwards to glucose in gluconeogenic tissues.[1]

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from labeled glycerol can enter the TCA cycle, leading to the labeling of citrate, succinate, fumarate, and malate. The specific mass isotopomer distribution in these intermediates can reveal information about anaplerotic and cataplerotic fluxes.

-

Lipid Synthesis: The glycerol backbone of triglycerides and phospholipids can be directly derived from the labeled glycerol-3-phosphate. Additionally, the fatty acid chains can be synthesized from acetyl-CoA produced from the labeled pyruvate, leading to ¹³C incorporation into lipids.

-

Serine Synthesis Pathway: 3-phosphoglycerate, a glycolytic intermediate, can be diverted into the serine synthesis pathway, leading to the labeling of serine and glycine.

Experimental Protocols

Detailed experimental design is crucial for successful stable isotope tracing studies. Below are generalized protocols for in vitro (cell culture) and in vivo studies using Glycerol-1,2-¹³C2.

In Vitro Labeling of Adherent Mammalian Cells

This protocol outlines the general steps for labeling adherent mammalian cells with Glycerol-1,2-¹³C2.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Glycerol-free culture medium

-

Glycerol-1,2-¹³C2 (sterile solution)

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolite extraction solution (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Media Preparation: One hour prior to labeling, replace the standard culture medium with a pre-warmed "wash" medium. This is typically a glycerol-free version of the standard medium supplemented with dFBS. This step helps to deplete the intracellular pool of unlabeled glycerol.

-

Labeling: After the wash step, replace the medium with the "labeling" medium containing Glycerol-1,2-¹³C2 at a desired concentration (e.g., 1-10 mM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental question. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the time to reach isotopic steady state.

-

Metabolite Quenching and Extraction:

-

To stop all enzymatic reactions, rapidly aspirate the labeling medium.

-

Immediately wash the cells once with ice-cold PBS.

-

Add a pre-chilled metabolite extraction solution (e.g., -80°C 80% methanol) to the plate.

-

Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching.

-

-

Cell Harvesting:

-

Scrape the cells in the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried metabolite extracts at -80°C until analysis.

-

In Vivo Infusion in a Murine Model

This protocol provides a general framework for an in vivo stable isotope tracing study using Glycerol-1,2-¹³C2 in mice.

Materials:

-

Glycerol-1,2-¹³C2 (sterile, pyrogen-free solution)

-

Saline solution (sterile)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for catheterization (if required)

-

Syringe pump for continuous infusion

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tools for tissue harvesting

-

Liquid nitrogen

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental conditions. Fasting the animals for a specific period (e.g., 6-12 hours) is often necessary to achieve a metabolic baseline.

-

Tracer Administration:

-

Bolus Injection: A single bolus of Glycerol-1,2-¹³C2 can be administered via tail vein or intraperitoneal injection. This method is useful for tracking the rapid, initial fate of the tracer.

-

Continuous Infusion: For steady-state analysis, a primed-continuous infusion is often preferred. This involves an initial bolus injection to rapidly increase the tracer concentration in the plasma, followed by a continuous infusion at a constant rate using a syringe pump.[2] The infusion rate should be optimized to achieve a target isotopic enrichment in the plasma.

-

-

Sample Collection:

-

Blood: Collect small blood samples at multiple time points during the infusion to monitor the plasma enrichment of Glycerol-1,2-¹³C2 and key metabolites.

-

Tissues: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.

-

-

Sample Processing:

-

Plasma: Separate plasma from whole blood by centrifugation. Deproteinize the plasma (e.g., with methanol or perchloric acid) to extract metabolites.

-

Tissues: Pulverize the frozen tissues under liquid nitrogen. Extract metabolites using a suitable solvent (e.g., methanol/chloroform/water extraction).

-

-

Analysis: Analyze the isotopic enrichment of metabolites in the plasma and tissue extracts using GC-MS or LC-MS.

Data Presentation: Quantitative Analysis

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of various metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite. This data can be used to calculate metabolic fluxes and the fractional contribution of the tracer to a particular metabolite pool.

Table 1: Theoretical Mass Isotopomer Distribution (MID) of Key Metabolites from Glycerol-1,2-¹³C2

| Metabolite | Pathway | Expected Labeled Isotopologue(s) | Notes |

| Dihydroxyacetone Phosphate (DHAP) | Glycolysis | M+2 | Direct conversion from Glycerol-3-Phosphate. |

| Glyceraldehyde-3-Phosphate (GAP) | Glycolysis | M+2 | Isomerization of DHAP. |

| 3-Phosphoglycerate (3-PG) | Glycolysis | M+2 | Downstream of GAP. |

| Phosphoenolpyruvate (PEP) | Glycolysis | M+2 | Downstream of 3-PG. |

| Pyruvate | Glycolysis | M+2 | Final product of glycolysis. |

| Lactate | Fermentation | M+2 | Reduction of pyruvate. |

| Citrate (first turn) | TCA Cycle | M+2 | Condensation of M+2 Acetyl-CoA with unlabeled oxaloacetate. |

| Malate (first turn) | TCA Cycle | M+2 | From fumarate. |

| Glucose (from gluconeogenesis) | Gluconeogenesis | M+2 | Condensation of two M+1 triose phosphates (not directly formed from 1,2-¹³C2-glycerol) or one M+2 and one M+0 triose phosphate. The primary labeled species would be M+2. |

| Glycerol-3-Phosphate (in lipids) | Lipogenesis | M+2 | Direct incorporation of the glycerol backbone. |

Note: This table represents the expected primary labeled species in the first turn of the pathway. Subsequent turns of the TCA cycle and metabolic cycling can lead to more complex labeling patterns.

Table 2: Example Quantitative Data from a Hypothetical Glycerol-1,2-¹³C2 Tracing Experiment in Cancer Cells

| Metabolite | Fractional Contribution of Glycerol (%) |

| Lactate | 15.2 ± 2.1 |

| Citrate | 8.5 ± 1.5 |

| Malate | 9.1 ± 1.8 |

| Serine | 5.4 ± 0.9 |

| Glycerol-3-Phosphate (in lipids) | 45.7 ± 5.3 |

This table illustrates how the fractional contribution of glycerol to different metabolic pools can be quantified. The values are hypothetical and would need to be determined experimentally.

Mandatory Visualizations

Experimental Workflow

Metabolic Pathway of Glycerol-1,2-¹³C2

Conclusion

Stable isotope tracing with Glycerol-1,2-¹³C2 is a powerful technique for dissecting the intricate connections between carbohydrate and lipid metabolism. By providing a dynamic view of metabolic fluxes, this approach offers valuable insights for researchers in basic science and drug development. The ability to quantify the contribution of glycerol to key metabolic pathways can help to identify novel therapeutic targets and to understand the metabolic reprogramming that occurs in various diseases, including cancer and metabolic syndrome. Careful experimental design, rigorous sample preparation, and sophisticated data analysis are essential for obtaining high-quality, interpretable results. This guide provides a foundational understanding and practical framework for researchers embarking on metabolic studies using this versatile tracer.

References

A Technical Guide to Glycerol-13C2 as a Precursor in Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamics of biochemical pathways. Among the various tracers available, ¹³C-labeled glycerol, particularly Glycerol-1,3-¹³C₂ and Glycerol-2-¹³C, has emerged as a powerful tool for elucidating the complexities of central carbon metabolism, lipid biosynthesis, and gluconeogenesis. This technical guide provides an in-depth overview of the application of ¹³C-labeled glycerol as a metabolic precursor. It covers the fundamental principles of its entry into biosynthetic pathways, its utility in ¹³C-Metabolic Flux Analysis (¹³C-MFA), and detailed experimental protocols for its use in cell culture. Furthermore, this guide presents quantitative data from key studies in structured tables and visualizes complex workflows and pathways using Graphviz diagrams, offering a comprehensive resource for researchers in basic science and drug development.

Fundamentals of Glycerol Metabolism

Glycerol is a central metabolite that serves as a critical link between carbohydrate and lipid metabolism. As a trihydroxy alcohol, it forms the structural backbone of triglycerides and phospholipids.[1] Its entry into central carbon metabolism is a straightforward process, initiated by its phosphorylation to glycerol-3-phosphate (G3P). This G3P is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolysis and gluconeogenesis pathways.[1] This strategic position allows the carbon atoms from glycerol to be traced into a wide array of downstream biomolecules.

Application in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2] The method involves introducing a ¹³C-labeled substrate, like glycerol, into a biological system and then measuring the distribution of the ¹³C isotopes in downstream metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR).[2] The observed labeling patterns are then used to computationally estimate metabolic fluxes.

Glycerol is an excellent substrate for ¹³C-MFA for several reasons:

-

Alternative Carbon Source: It allows for the probing of metabolic networks in organisms that can utilize glycerol as a primary carbon source, which is particularly relevant for certain microbes and in specific metabolic states of mammalian cells.[3][4]

-

Specific Labeling Patterns: Different isotopomers of ¹³C-glycerol provide distinct labeling patterns that can be used to resolve specific pathway fluxes with high precision. For example, studies in Escherichia coli have shown that using [2-¹³C]glycerol or [1,3-¹³C]glycerol is optimal for the precise estimation of fluxes in the pentose phosphate pathway (PPP) and Entner-Doudoroff (ED) pathway.[3]

Data Presentation: Comparison of ¹³C-Glycerol Tracers in E. coli

The choice of glycerol isotopomer significantly impacts the precision of flux estimations for different pathways. The table below summarizes findings from a study on E. coli that compared the utility of various ¹³C-glycerol tracers.

| ¹³C-Glycerol Tracer | Pentose Phosphate Pathway (PPP) Flux | Entner-Doudoroff (ED) Pathway Flux | Glyoxylate Shunt (GX) Flux | Reference |

| [1,3-¹³C] Glycerol | Not Precisely Determined | Not Precisely Determined | Precisely Determined | [3] |

| [2-¹³C] Glycerol | Precisely Determined | Precisely Determined | Precisely Determined | [3] |

| [U-¹³C] Glycerol | Precisely Determined | Precisely Determined | Precisely Determined | [3] |

Table 1: Efficacy of different ¹³C-glycerol tracers for determining metabolic fluxes in E. coli. "Precisely Determined" indicates that the 95% confidence intervals for the flux estimations were narrow.[3]

Visualization: General Workflow for ¹³C-MFA

The process of conducting a ¹³C-MFA experiment follows a structured workflow from experimental design to data interpretation.

Tracing Specific Biosynthetic Pathways

Lipid and Triglyceride Metabolism

Glycerol-¹³C₂ is an invaluable tracer for studying the biosynthesis and turnover of lipids. The labeled glycerol backbone can be directly tracked as it is incorporated into diacylglycerols (DAG) and triacylglycerols (TAG). This allows researchers to distinguish between de novo lipid synthesis (incorporation of new labeled glycerol) and the remodeling of existing lipids.

A study on the microalga Chlamydomonas reinhardtii used ¹³C labeling to analyze the turnover of glycerol backbones in lipids.[5] It was found that during nitrogen deprivation, about one-third of the glyceryl backbones in newly synthesized TAG were derived from pre-existing membrane lipids, demonstrating a significant lipid recycling pathway.[5]

Amino Acid and Protein Biosynthesis

The carbon atoms from glycerol can enter the tricarboxylic acid (TCA) cycle via glycolysis and be incorporated into various amino acids. By analyzing the labeling patterns of proteinogenic amino acids, researchers can infer the metabolic pathways active during protein synthesis. This application is particularly useful in solid-state NMR for protein structure determination.[6] Using specifically labeled glycerol, such as [1,3-¹³C]- or [2-¹³C]-glycerol, results in selective labeling of carbon sites within amino acids.[6] This reduces spectral overlap and simplifies resonance assignment, which is advantageous for structural studies.[6]

Experimental Protocols

The following section outlines a generalized protocol for a ¹³C-glycerol labeling experiment in mammalian cell culture, followed by GC-MS analysis.

Visualization: Experimental Workflow

Detailed Methodology

Objective: To determine the incorporation of ¹³C from Glycerol-¹³C₂ into intracellular metabolites.

1. Cell Culture and Labeling:

-

Seed mammalian cells (e.g., A549) in appropriate culture vessels and grow in standard medium until they reach approximately 80% confluency.

-

Prepare the labeling medium: Use a base medium (e.g., DMEM) lacking standard glucose and supplement it with the desired concentration of Glycerol-¹³C₂ (e.g., 10 mM). Other necessary components like dialyzed FBS and glutamine should be added.

-

Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.

-

Incubate the cells for a time sufficient to approach isotopic steady state. This time should be determined empirically but is often between 8 and 24 hours.[7]

2. Metabolite Extraction:

-

To quench metabolic activity, rapidly wash the cells with ice-cold 0.9% NaCl solution.

-

Immediately add a pre-chilled extraction solvent, such as a methanol/water mixture (80:20, v/v) at -80°C.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the samples thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.[8]

-

Collect the supernatant containing the polar metabolites.

3. Sample Preparation for GC-MS Analysis:

-

Dry the collected supernatant completely using a vacuum concentrator or under a stream of nitrogen.

-

Derivatize the dried metabolites to make them volatile for GC analysis. A common method is two-step derivatization:

4. GC-MS Analysis:

-

Analyze the derivatized samples using a GC-MS system (e.g., Agilent 6890 GC with a 5975B MS).

-

GC Conditions (Example):

- Injection: 1 µl injected in splitless mode.

- Inlet Temperature: 270°C.

- Carrier Gas: Helium at a constant flow rate of 1 ml/min.

- Oven Program: Hold at 100°C for 3 minutes, then ramp to 300°C at 3.5°C/min.[8]

-

MS Conditions (Example):

- Ionization: Electron Impact (EI) at 70 eV.

- Mode: Scan or Selected Ion Monitoring (SIM) to detect mass isotopologues of target metabolites.

- Source Temperature: 230°C.[8]

5. Data Analysis:

-

Process the raw GC-MS data to identify metabolites and determine the mass isotopologue distributions (MIDs).

-

Correct the MIDs for the natural abundance of ¹³C and other isotopes.

-

Use the corrected MIDs for metabolic flux analysis or to calculate the fractional contribution of glycerol to the synthesis of specific metabolites.

Applications in Drug Development

The study of metabolic reprogramming in diseases like cancer is a critical area of drug development. Cancer cells often exhibit altered metabolic pathways to support rapid proliferation.[8]

-

Target Identification: By using Glycerol-¹³C₂ to trace metabolic fluxes in cancer cells versus healthy cells, researchers can identify upregulated pathways that are essential for tumor growth. These pathways can then become targets for novel therapeutic interventions. For instance, tracing glycerol can reveal a cell's reliance on gluconeogenesis or specific lipid synthesis pathways that could be inhibited.

-

Pharmacokinetic Studies: Stable isotope-labeled compounds, including labeled glycerol, are used as tracers in drug development to quantify the pharmacokinetic and metabolic profiles of new drugs without the need for radioactive materials.[9][10]

-

Understanding Disease Mechanisms: Tracing glycerol metabolism has been used to understand the physiology of pathogens. In Legionella pneumophila, the causative agent of Legionnaires' disease, ¹³C-glycerol tracing revealed that glycerol is used mainly for anabolic processes (gluconeogenesis and PPP), while the amino acid serine serves as the primary energy source.[11] This knowledge of the pathogen's unique metabolism could be exploited for developing new antimicrobial strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Harnessing glycerol for secondary metabolite biosynthesis in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protein-nmr.org.uk [protein-nmr.org.uk]

- 7. biorxiv.org [biorxiv.org]

- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Glycerol-13C2 | CAS#:102088-01-7 | Chemsrc [chemsrc.com]

- 11. Pathway analysis using (13) C-glycerol and other carbon tracers reveals a bipartite metabolism of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Exploring Central Carbon Metabolism with 13C-Labeled Glycerol

Introduction

Stable isotope tracing has become an indispensable technique for elucidating the intricate workings of cellular metabolism. Among the various tracers, 13C-labeled glycerol serves as a powerful probe for investigating central carbon metabolism, offering unique insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3] Glycerol is a key metabolic intermediate that can be readily assimilated by many organisms, from microbes to humans, making it a versatile tool for metabolic flux analysis (MFA).[1][4] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of 13C-labeled glycerol in metabolic research.

13C Metabolic Flux Analysis (13C-MFA) is a technique used to quantify the rates of metabolic reactions within a cell.[5] By supplying cells with a substrate labeled with the stable isotope 13C, such as glycerol, the labeled carbon atoms are incorporated into various downstream metabolites.[5] The distribution of these isotopes in the metabolic network can be measured using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] This information, combined with a metabolic network model, allows for the calculation of intracellular fluxes.[7]

Glycerol is particularly advantageous as a tracer because it enters central carbon metabolism at the level of dihydroxyacetone phosphate (DHAP), a key node connecting glycolysis, gluconeogenesis, and lipid synthesis.[8] Depending on the specific labeling pattern of the glycerol molecule (e.g., [1,3-13C2]-glycerol or [U-13C3]-glycerol), researchers can selectively probe different pathways and resolve complex metabolic questions.[1][9]

Core Signaling Pathways and Metabolic Fates of 13C-Glycerol

When cells are cultured with 13C-labeled glycerol, the labeled carbons are incorporated into the central carbon metabolism, and their distribution provides a quantitative measure of the activity of interconnected pathways.

Entry into Glycolysis and the TCA Cycle

Glycerol is first phosphorylated to glycerol-3-phosphate, which is then oxidized to DHAP, an intermediate in glycolysis. From DHAP, the labeled carbons can proceed down the glycolytic pathway to produce pyruvate. Pyruvate can then be converted to acetyl-CoA and enter the TCA cycle, or it can be used in other biosynthetic reactions. The labeling patterns of glycolytic intermediates and TCA cycle metabolites can reveal the relative contributions of glycerol to these pathways.[8][10]

Probing the Pentose Phosphate Pathway (PPP)

The PPP is a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. The labeling pattern of metabolites that are recycled from the PPP back into glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can be used to quantify PPP activity.[3] When [U-13C3]glycerol is used, the resulting labeling of glucose-6-phosphate and its subsequent metabolism through the PPP leads to specific isotopomer distributions in downstream metabolites, which can be analyzed by NMR.[2][3]

Experimental Protocols

A typical 13C-MFA experiment involves several key steps, from cell culture and labeling to sample analysis and data modeling.

Cell Culture and Labeling

-

Cell Culture : Cells are grown in a defined medium to a desired cell density, typically in the mid-exponential growth phase to ensure metabolic steady-state.[9]

-

Labeling : The culture medium is replaced with a medium containing a known concentration of 13C-labeled glycerol. The choice of isotopomer ([1,3-13C2], [2-13C], or [U-13C]) depends on the specific pathways being investigated.[1][9] For example, [1,3-13C]glycerol is often used to resolve fluxes with high precision in E. coli.[9]

-

Incubation : Cells are incubated in the labeling medium for a sufficient duration to achieve isotopic steady-state, where the labeling patterns of intracellular metabolites are stable.

Sample Preparation for Mass Spectrometry

-

Quenching : Metabolic activity is rapidly halted by quenching the cells in a cold solvent, such as methanol pre-chilled to -80°C.[11]

-

Extraction : Metabolites are extracted from the cells, often using a solvent mixture like methanol/water.

-

Hydrolysis (for proteinogenic amino acids) : If analyzing the labeling of amino acids, cell pellets are hydrolyzed in 6 M HCl to break down proteins into their constituent amino acids.[12]

-

Derivatization : The extracted metabolites or hydrolyzed amino acids are chemically derivatized to improve their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[12]

-

Cleanup : Samples may require a cleanup step, for instance using C18 spin columns, to remove substances like glycerol that can interfere with the analysis.[13]

Sample Preparation for NMR Spectroscopy

-

Extraction : Similar to MS, metabolites are extracted from quenched cells.

-

Purification : The extracted metabolites of interest (e.g., glutamate, lactate) may need to be purified, for example by using ion-exchange chromatography.[14]

-

Resuspension : The purified metabolites are resuspended in a suitable buffer for NMR analysis, often containing a known concentration of an internal standard.[15]

Data Presentation

The quantitative data obtained from 13C-MFA experiments are typically presented in tables that summarize the calculated metabolic fluxes. These tables allow for easy comparison of metabolic states under different conditions.

Table 1: Relative Fluxes in Central Carbon Metabolism of E. coli

The following table summarizes the metabolic flux distribution in wild-type E. coli grown on glycerol as the sole carbon source, as determined by 13C-MFA. Fluxes are normalized to the glycerol uptake rate.

| Metabolic Pathway/Reaction | Relative Flux (%) | Reference |

| Glycerol Uptake | 100 | [1] |

| Glycolysis (upper) | 85 | [9] |

| Pentose Phosphate Pathway (oxidative) | 10 | [9] |

| TCA Cycle | 50 | [9] |

| Glyoxylate Shunt | 5 | [1] |

Table 2: 13C Enrichment in Plasma Metabolites after [U-13C3]Glycerol Administration in Humans

This table shows the fractional 13C enrichment in the glycerol backbone of triacylglycerols (TAGs) and in plasma glucose after oral administration of [U-13C3]glycerol to healthy human subjects under fasting and fed conditions.

| Metabolite | Condition | Fractional Enrichment (%) | Time Post-Ingestion (min) | Reference |

| TAG-Glycerol | Fasted | 2.5 ± 0.5 | 90 | [16] |

| TAG-Glycerol | Fed | 1.8 ± 0.3 | 150 | [16] |

| Plasma Glucose | Fasted | 1.2 ± 0.2 | 120 | [2] |

| Plasma Glucose | Fed | 0.8 ± 0.1 | 180 | [2] |

Conclusion

The use of 13C-labeled glycerol as a tracer provides a robust and versatile method for quantifying fluxes through central carbon metabolism. By carefully designing experiments and utilizing powerful analytical techniques such as MS and NMR, researchers can gain deep insights into the metabolic adaptations of cells in various physiological and pathological states. This technical guide serves as a foundational resource for scientists and professionals in drug development, offering a roadmap for applying this powerful technology to their research endeavors. The ability to precisely measure metabolic fluxes is critical for identifying novel drug targets, understanding disease mechanisms, and engineering metabolic pathways for biotechnological applications.

References

- 1. Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of glycerol, glucose, and lactate in the citric acid cycle prior to incorporation into hepatic acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Tracing Glycerol Metabolism in Microbial Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for tracing glycerol metabolism in microbial cultures. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experiments for understanding how microorganisms utilize glycerol, a key carbon source with implications in various biotechnological and pathological processes. This guide details experimental protocols, presents data in a structured format, and visualizes key metabolic pathways and workflows.

Introduction to Glycerol Metabolism in Microbes

Glycerol serves as a significant carbon and energy source for a wide range of microorganisms. It is a byproduct of biodiesel production, making it an abundant and inexpensive substrate for industrial fermentation.[1] In pathogenic microbes, glycerol metabolism can play a crucial role in virulence and survival within the host.[2] Understanding the metabolic fate of glycerol is therefore critical for metabolic engineering efforts aimed at producing valuable chemicals and for the development of novel antimicrobial strategies.

Microbes typically catabolize glycerol through two main pathways: a phosphorylation pathway and a dehydrogenation pathway.[3][4] In the phosphorylation pathway, glycerol is first phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase.[2] G3P is then oxidized to dihydroxyacetone phosphate (DHAP), a central glycolytic intermediate.[2][4] The dehydrogenation pathway involves the oxidation of glycerol to dihydroxyacetone (DHA), which is subsequently phosphorylated to DHAP.[3][5] The entry of DHAP into central carbon metabolism allows for its conversion into biomass precursors and energy.

Experimental Design for Tracing Glycerol Metabolism

A typical workflow for tracing glycerol metabolism involves the use of isotopically labeled glycerol, followed by the analysis of labeled metabolites. The most common stable isotope used is Carbon-13 (¹³C). By providing ¹³C-glycerol as the primary carbon source, researchers can track the incorporation of ¹³C into various intracellular metabolites, thereby elucidating the active metabolic pathways and quantifying the metabolic fluxes.[6][7]

Isotopic Labeling Strategies

The choice of ¹³C-labeled glycerol is crucial for maximizing the information obtained from the experiment. Uniformly labeled [U-¹³C₃]glycerol is often used to trace the distribution of all three carbon atoms. Other specifically labeled forms, such as [1,3-¹³C₂]glycerol, can also be employed to resolve specific pathway activities.[1]

Key Experimental Protocols

Accurate and reproducible data rely on meticulous execution of experimental protocols. The following sections detail the critical steps in a glycerol tracing experiment.

Microbial Cultivation

Microorganisms should be cultured in a defined minimal medium with glycerol as the sole carbon source to ensure that all measured metabolic activity is derived from glycerol. The concentration of glycerol and other nutrients should be optimized for the specific microbe being studied. It is essential to monitor cell growth, typically by measuring the optical density at 600 nm (OD₆₀₀), to ensure that samples are harvested during the desired growth phase, most commonly the mid-exponential phase.[8]

Metabolic Quenching

To capture an accurate snapshot of the intracellular metabolic state, it is imperative to rapidly halt all enzymatic activity.[9][10] This process, known as quenching, is one of the most critical steps in metabolomics.[11][12] Inadequate quenching can lead to significant alterations in metabolite pools, resulting in misleading data.

Several quenching methods have been developed, with the choice depending on the microorganism.[9][13] Cold solvent quenching is the most widely used technique.[12]

Protocol: Cold Methanol Quenching

This protocol is adapted from established methods for various bacteria and yeast.[8][14][15]

-

Prepare a quenching solution of 60% (v/v) methanol in water. Pre-cool the solution to -40°C to -50°C in a dry ice/ethanol bath.

-

Withdraw a defined volume of the microbial culture from the bioreactor or flask. The volume should be sufficient to yield an adequate amount of biomass for analysis.

-

Immediately mix the culture sample with at least two volumes of the pre-cooled quenching solution. This rapid temperature drop effectively stops metabolism.

-

Maintain the quenched sample at the low temperature for a short period (e.g., 30-60 seconds) to ensure complete quenching.

-

Harvest the cells by centrifugation at a low temperature (e.g., -9°C to 4°C) to pellet the biomass.

-

Discard the supernatant and wash the cell pellet with the cold quenching solution to remove extracellular metabolites.

-

Store the cell pellet at -80°C until metabolite extraction.

| Quenching Method | Advantages | Disadvantages | References |

| Cold Methanol | Widely applicable, effectively stops metabolism. | Can cause leakage of intracellular metabolites in some microbes. | [8][14][15] |

| Cold Glycerol-Saline | Isosmotic, reduces cell leakage. | May interfere with subsequent analysis of glycerol-derived metabolites. | [9][16] |

| Liquid Nitrogen | Extremely rapid freezing. | Does not allow for the separation of intracellular and extracellular metabolites. | [9][13] |

Metabolite Extraction

The goal of extraction is to efficiently and non-selectively release all intracellular metabolites from the cells.[11] The choice of extraction solvent and method can significantly impact the types and quantities of metabolites recovered.[17]

Protocol: Cold Methanol Extraction

This protocol is a common and effective method for a broad range of metabolites.[18]

-

Resuspend the frozen cell pellet in a pre-cooled (-48°C) solution of 100% methanol.

-

Subject the cell suspension to multiple freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it on ice. This process disrupts the cell membrane, facilitating the release of intracellular contents.

-

After the final thaw, vortex the sample vigorously.

-

Centrifuge the sample at a high speed and low temperature to pellet the cell debris.

-

Collect the supernatant, which contains the extracted metabolites.

-

The extract can be dried under a vacuum or nitrogen stream and stored at -80°C prior to analysis.

| Extraction Method | Advantages | Disadvantages | References |

| Cold Methanol | Good for a broad range of polar metabolites. | May not be optimal for non-polar compounds like lipids. | [18] |

| Boiling Ethanol | Effective for inactivating enzymes and extracting a wide range of metabolites. | Can cause degradation of heat-labile compounds. | [15] |

| Chloroform/Methanol/Water | Biphasic extraction separates polar and non-polar metabolites. | More complex protocol. | [15] |

Analytical Techniques for Isotope Analysis

The analysis of ¹³C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][19]

Mass Spectrometry (MS)

MS-based methods, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are highly sensitive and can detect a wide range of metabolites.[20][21][22] The mass spectrometer measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition). The resulting mass isotopomer distribution data provides detailed information about the labeling patterns of metabolites.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about metabolites.[23][24] ¹³C-NMR can directly measure the position of ¹³C atoms within a molecule, which is invaluable for resolving complex metabolic pathways.[25][26] While generally less sensitive than MS, NMR is highly quantitative and reproducible.[23]

| Analytical Technique | Advantages | Disadvantages | References |

| Mass Spectrometry (MS) | High sensitivity, high throughput, broad metabolite coverage. | Destructive technique, ionization efficiency can vary between metabolites. | [20][21][22] |

| NMR Spectroscopy | Non-destructive, highly quantitative, provides positional isotope information. | Lower sensitivity, requires larger sample amounts. | [23][24][25] |

Data Analysis and Interpretation

The data generated from MS or NMR analysis is used to calculate metabolic fluxes through the central carbon metabolism. This is achieved using specialized software that fits the experimental labeling data to a metabolic network model.[6][27][28]

The output of this analysis is a flux map, which quantitatively describes the rates of all the reactions in the metabolic network. This provides a detailed understanding of how glycerol is catabolized and assimilated by the microorganism.

Glycerol Metabolic Pathways

The following diagram illustrates the central metabolic pathways involved in glycerol utilization in many bacteria.

Glycerol is converted to the central glycolytic intermediate Dihydroxyacetone Phosphate (DHAP) via Glycerol-3-Phosphate (G3P).[2][4][29] DHAP then enters glycolysis and can be directed towards the TCA cycle for energy production, the pentose phosphate pathway for reducing power and precursor synthesis, or directly used for the synthesis of biomass components.[4][7][30]

Conclusion

Tracing glycerol metabolism in microbial cultures is a powerful approach for gaining fundamental insights into microbial physiology and for guiding metabolic engineering strategies. The combination of stable isotope labeling with advanced analytical techniques and computational modeling provides a quantitative and comprehensive view of intracellular metabolic fluxes. The protocols and information provided in this guide serve as a foundation for researchers to develop and implement robust studies to unravel the complexities of microbial glycerol metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. glycerol-metabolism-and-its-regulation-in-lactic-acid-bacteria - Ask this paper | Bohrium [bohrium.com]

- 4. Biochemistry, genetics and biotechnology of glycerol utilization in Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation in Microbial Metabolomics: Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. old.57357.org [old.57357.org]

- 18. perskuleuven.be [perskuleuven.be]

- 19. vttresearch.com [vttresearch.com]

- 20. Glucose and glycerol concentrations and their tracer enrichment measurements using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. dshs-koeln.de [dshs-koeln.de]

- 23. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]

- 25. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 26. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jstage.jst.go.jp [jstage.jst.go.jp]

- 28. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 29. Glycerol metabolism and its regulation in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fate of Glycerol in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol, a simple triol, is a pivotal molecule at the crossroads of carbohydrate and lipid metabolism in mammalian cells.[1][2] Historically viewed as a relatively inert byproduct of triglyceride breakdown, its role is now understood to be far more dynamic and central to cellular energy homeostasis.[3] Glycerol serves as a key substrate for glucose synthesis (gluconeogenesis), a backbone for the formation of glycerolipids like triglycerides and phospholipids, and a participant in cellular redox balance.[4][5][6] Its metabolism is tightly regulated and varies significantly across different tissues, such as the liver, adipose tissue, and muscle.[4][7][8] This guide provides a detailed examination of the transport, enzymatic conversion, and ultimate metabolic fate of glycerol, presenting quantitative data, key experimental protocols, and visual pathways to support advanced research and drug development.

Glycerol Transport into Mammalian Cells

The entry of glycerol into mammalian cells is not primarily mediated by simple diffusion but is facilitated by a specific subclass of aquaporins known as aquaglyceroporins.[9][10] These channel proteins allow for the efficient transport of water and small, uncharged solutes like glycerol across the plasma membrane.[11][12]

Key Aquaglyceroporins in Mammalian Cells:

-

AQP3: Primarily found in the epidermis, where it is crucial for skin hydration and elasticity by regulating glycerol content.[12][13] Mice deficient in AQP3 exhibit dry skin due to impaired glycerol transport.[11][13]

-

AQP7: Highly expressed in adipocytes, it facilitates the release of glycerol from fat cells following lipolysis.[12] A lack of AQP7 leads to increased fat accumulation and adipocyte hypertrophy in mice.[11]

-

AQP9: Predominantly located in the liver, AQP9 is responsible for the uptake of glycerol from the bloodstream, which is a critical step for its subsequent use in gluconeogenesis.[14]

-

AQP10: Another aquaglyceroporin whose precise physiological roles are still under investigation but is known to transport glycerol.[15]

The regulation of these channels is a key factor in controlling systemic glycerol availability and metabolism.

// Nodes start [label="Prepare Cells\n(e.g., Xenopus Oocytes or Erythrocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; express [label="Express AQP of Interest\n(if using oocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash and Resuspend Cells\nin Isotonic Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; load [label="Load into Stopped-Flow Apparatus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Rapidly Mix with\nHyperosmotic Glycerol Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure [label="Measure 90° Light Scattering\nover Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Scattering Curve:\nInitial Shrinkage (Water Efflux)\nFollowed by Swelling (Glycerol Influx)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Calculate Glycerol Permeability", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> express [label="Oocyte System"]; start -> wash; express -> wash; wash -> load; load -> mix; mix -> measure; measure -> analyze; analyze -> end; }

Caption: Experimental workflow for measuring glycerol transport.

The Central Role of Glycerol Kinase

Once inside the cell, the first and rate-limiting step in glycerol metabolism is its phosphorylation to sn-glycerol-3-phosphate (G3P).[1] This irreversible reaction is catalyzed by the enzyme glycerol kinase (GK) , which transfers a phosphate group from ATP to glycerol.[16][17]

ATP + Glycerol → ADP + sn-Glycerol-3-Phosphate

GK activity is highest in the liver and kidneys, tissues that are primary sites of glycerol utilization.[4][6] Conversely, adipocytes have very low or non-existent levels of GK, which prevents them from re-utilizing the glycerol produced during the breakdown of triglycerides.[16][18] This glycerol is instead released into the bloodstream and transported to the liver.[16] The regulation of GK is critical for metabolic homeostasis and is influenced by hormones like insulin and glucagon.[7]

Metabolic Fates of Glycerol-3-Phosphate (G3P)

G3P is a central metabolic intermediate that can be channeled into several key pathways depending on the cell type and its energetic state.

// Nodes Glycerol_ext [label="Glycerol\n(Bloodstream)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycerol_int [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; G3P [label="Glycerol-3-Phosphate\n(G3P)", fillcolor="#FBBC05", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gluco [label="Gluconeogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124", style="filled, rounded"]; Glucose [label="Glucose", fillcolor="#FFFFFF", fontcolor="#202124", style="filled, rounded"]; Lipid [label="Triglyceride &\nPhospholipid Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Shuttle [label="G3P Shuttle\n(Mitochondria)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Enzymes AQP9 [label="AQP9", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; GK [label="Glycerol Kinase\n(GK)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; GPDH [label="G3P Dehydrogenase\n(GPDH)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; G3PP [label="G3P Phosphatase\n(G3PP)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Glycerol_ext -> AQP9 [dir=none]; AQP9 -> Glycerol_int; Glycerol_int -> GK [dir=none]; GK -> G3P [label=" ATP->ADP"]; G3P -> GPDH [dir=none]; GPDH -> DHAP [label=" NAD+->NADH"]; DHAP -> Glycolysis; Glycolysis -> Pyruvate; DHAP -> Gluco; Gluco -> Glucose; G3P -> Lipid; G3P -> Shuttle; G3P -> G3PP [dir=none]; G3PP -> Glycerol_int [label=" H₂O->Pi"]; }

Caption: Key metabolic pathways for glycerol in the liver.

Integration into Central Carbon Metabolism

G3P is reversibly oxidized to dihydroxyacetone phosphate (DHAP) by the enzyme glycerol-3-phosphate dehydrogenase (GPDH) .[19] DHAP is a key intermediate in both glycolysis and gluconeogenesis.[4]

-

Gluconeogenesis: In the liver and kidneys, during periods of fasting, glycerol is a major substrate for the synthesis of new glucose.[20][21] DHAP enters the gluconeogenic pathway to produce glucose, which is then released into the blood to maintain euglycemia.[20] Studies have shown that glycerol is often the preferred substrate for gluconeogenesis over lactate and pyruvate.[22]

-

Glycolysis: In cells with high energy demand, DHAP can proceed through the glycolytic pathway to be converted into pyruvate, generating ATP and NADH.[4][23] Pyruvate can then enter the citric acid cycle for complete oxidation.

Role in Glycerolipid Synthesis (Kennedy Pathway)

G3P serves as the structural backbone for the de novo synthesis of triglycerides and phospholipids via the Kennedy pathway.[24][25] This process is fundamental for energy storage in adipose tissue and for the assembly of cellular membranes.

-

Acylation of G3P: G3P is first acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA).[26]

-

Second Acylation: LPA is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to yield phosphatidic acid (PA).[26]

-

Dephosphorylation: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate group from PA to produce diacylglycerol (DAG).[26]

-

Final Acylation: For triglyceride synthesis, diacylglycerol acyltransferase (DGAT) adds a third fatty acid to DAG.[26] Alternatively, DAG can be used for the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine.

// Metabolites G3P [label="Glycerol-3-Phosphate\n(G3P)", fillcolor="#FBBC05", fontcolor="#202124"]; LPA [label="Lysophosphatidic Acid\n(LPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PA [label="Phosphatidic Acid\n(PA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; TAG [label="Triglyceride\n(TAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PL [label="Phospholipids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enzymes (as labels on edges) G3P -> LPA [label=" GPAT\n+ Acyl-CoA"]; LPA -> PA [label=" AGPAT\n+ Acyl-CoA"]; PA -> DAG [label=" PAP (Lipin)\n- Pi"]; DAG -> TAG [label=" DGAT\n+ Acyl-CoA"]; DAG -> PL [label=" Head Group\nAddition"]; }

Caption: De novo synthesis of triglycerides from G3P.

The Glycerol-3-Phosphate Shuttle

The G3P shuttle is a crucial mechanism, particularly in the brain and skeletal muscle, for transporting reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[19][27]

-

Cytosolic Step: Cytosolic GPDH (cGPDH) reduces DHAP to G3P, oxidizing cytosolic NADH to NAD+.

-

Mitochondrial Step: G3P crosses the outer mitochondrial membrane and is then re-oxidized back to DHAP by mitochondrial GPDH (mGPDH), an enzyme located on the outer face of the inner mitochondrial membrane.[27]

-

Electron Transfer: Instead of NAD+, mGPDH uses FAD as a cofactor, reducing it to FADH₂. FADH₂ then donates its electrons directly to the electron transport chain (at Complex II), contributing to the proton gradient and ATP synthesis.[19]

The G3PP Pathway: A Novel Regulatory Node

Recent research has identified a previously unknown pathway involving glycerol-3-phosphate phosphatase (G3PP) , an enzyme that directly hydrolyzes G3P back to glycerol and inorganic phosphate.[5][28] This discovery establishes a "glycerol shunt" or cycle, where glucose-derived carbons can be shunted away from glycolysis and glycerolipid synthesis to produce free glycerol.[5][29] The expression of G3PP can control the availability of G3P, thereby influencing glycolysis, gluconeogenesis, and lipogenesis.[28] This pathway adds a new layer of metabolic regulation and represents a potential therapeutic target for metabolic disorders.[28][29]

Quantitative Data on Glycerol Metabolism

The following tables summarize key quantitative data related to glycerol metabolism in mammalian systems.

Table 1: Glycerol Uptake and Production in Humans (Fasted State)

| Parameter | Value | Organ/System | Citation |

|---|---|---|---|

| Systemic Glycerol Appearance Rate | 5.11 µmol/min/kg | Whole Body | [30] |

| Splanchnic (Liver) Glycerol Uptake | 29% of appearance rate | Splanchnic Bed | [30] |

| Kidney Glycerol Uptake | 17% of appearance rate | Kidneys | [30] |

| Contribution to Glucose Production | ~15% | Whole Body |[30] |

Table 2: Metabolite Concentrations in Primary Hepatocytes

| Metabolite | Concentration at 5 mM Glucose (nmol/mg protein) | Concentration at 25 mM Glucose (nmol/mg protein) | Citation |

|---|---|---|---|

| Glycerol-3-Phosphate (Gro3P) | ~4.0 | ~9.0 | [28] |

| Dihydroxyacetone Phosphate (DHAP) | ~0.4 | ~0.8 | [28] |

| Lactate | ~8.0 | ~30.0 | [28] |

| Pyruvate | ~0.4 | ~1.0 |[28] |

Table 3: Kinetic and Permeability Data for Aquaporins

| Aquaporin | Parameter | Estimated Value | Context | Citation |

|---|---|---|---|---|

| AQP3 | Glycerol Affinity (Km) | ~500 /M | Human Erythrocyte | [31] |

| AQP3 | Water Permeability (Pf) | ~12.9 x 10⁻¹³ cm³/s | Human Erythrocyte | [31] |